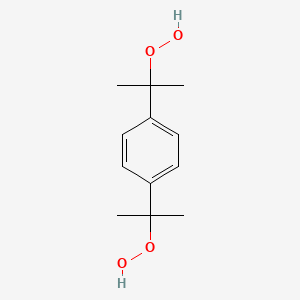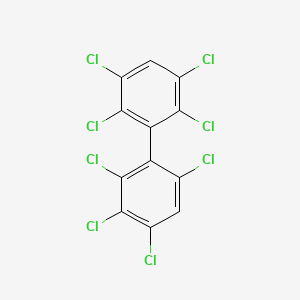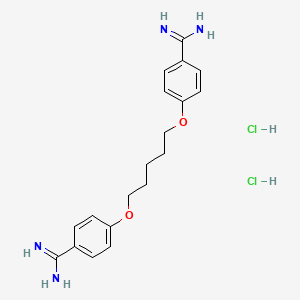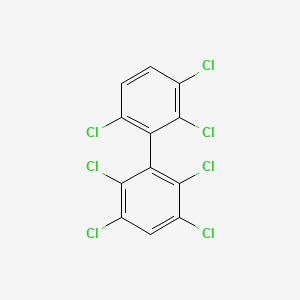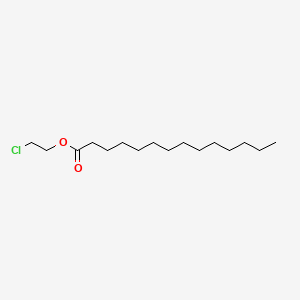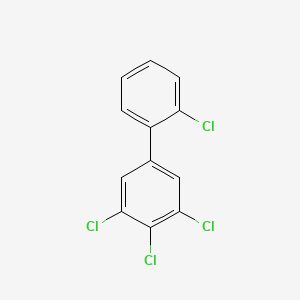
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, also known as Curcumin, is a natural polyphenolic compound found in the root of turmeric plant (Curcuma longa). Curcumin has been widely studied due to its various biological and pharmacological properties. It has been used in traditional medicine for centuries and has been found to have anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Fluorescent Properties in Complexes
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has been utilized in the synthesis of europium(III) complexes. These complexes demonstrate significant fluorescent properties due to the effective transfer of absorbed energy to the europium ions. The fluorescence intensity of these complexes varies, indicating differences in energy transfer efficiency among various ligands (Ma Kunpen, 2015).
Antimicrobial and Antifungal Activities
This compound has been synthesized and characterized for its potential antimicrobial and antifungal activities. It exhibits promising results, making it a candidate for further studies in the development of new antibacterial and antifungal agents (D. D. Suryawanshi, S. Gaikawad, A. Rajbhoj, 2013).
Central Nervous System Activities
In the context of central nervous system applications, variants of this compound have been explored as MAO inhibitors and have shown potential as anticonvulsant and hypnotic agents. This indicates a possible role in treating related disorders (V. K. Srivastava, R. Satsangi, K. Kishore, 1983).
Synthesis and Characterization
The compound has been the focus of various synthesis methods, including ultrasound irradiation, and characterized for its properties. These studies contribute to understanding its chemical nature and potential applications in various fields (N. Korde, 2020).
In Silico Molecular Docking for Anticancer Agents
In silico molecular docking analyses of derivatives of this compound have been conducted to explore their potential as anticancer agents. This approach helps in identifying compounds with high affinity for specific enzyme sites, aiding in the development of targeted cancer therapies (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Tautomeric and Acid-Base Properties
Research has also delved into the tautomeric and acid-base properties of similar compounds, which is crucial for understanding their behavior in biological systems and potential pharmaceutical applications (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKRVOHVQCUTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352370 | |
| Record name | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
CAS RN |
65599-34-0 | |
| Record name | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



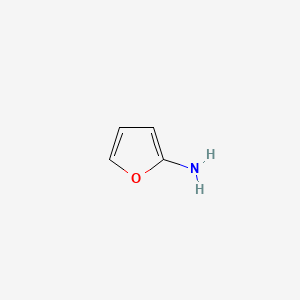
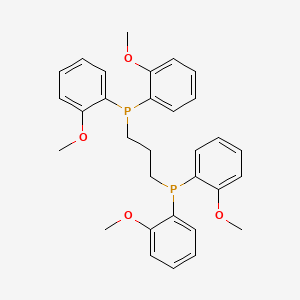
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)
